Cas no 521169-43-7 (1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- NCGC00480636-01
- 1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 521169-43-7
- Z126938578
- BDBM50210897
- CHEMBL251609
- AKOS033219685
- CCG-319251
- 1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- EN300-26868026
- 2H-Benzimidazol-2-one, 1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1,3-dihydro-
-
- Inchi: 1S/C20H19N3O4/c24-19(13-5-6-17-18(11-13)27-12-26-17)22-9-7-14(8-10-22)23-16-4-2-1-3-15(16)21-20(23)25/h1-6,11,14H,7-10,12H2,(H,21,25)
- InChI Key: NIEKONUYMYXIRN-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2CCN(C(C3=CC=C4OCOC4=C3)=O)CC2)C2=CC=CC=C2N1
Computed Properties
- Exact Mass: 365.13755610g/mol
- Monoisotopic Mass: 365.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 71.1Ų
1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0297LR-50mg |
1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
521169-43-7 | 90% | 50mg |
$3467.00 | 2024-04-30 | |
Enamine | EN300-26868026-0.05g |
1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
521169-43-7 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
Additional information on 1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Compound CAS No 521169-43-7: 1-(1,3-Dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one
The compound CAS No 521169-43-7, also known as 1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a complex organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique structural features, including a piperidine ring fused with a benzodiazole moiety and a dioxaindane substituent. These structural elements contribute to its intriguing chemical properties and biological activity.
Recent studies have highlighted the importance of benzodiazole derivatives in drug discovery due to their ability to interact with various biological targets. The piperidine ring in this compound serves as a versatile scaffold for further functionalization, enabling the exploration of diverse pharmacophores. The dioxaindane substituent, on the other hand, introduces additional complexity to the molecule's structure, potentially enhancing its solubility and bioavailability.
One of the most promising applications of this compound lies in its potential as a modulator of protein-protein interactions (PPIs). PPIs are critical in many cellular processes, and disrupting or enhancing these interactions can lead to novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated that CAS No 521169-43-7 exhibits selective binding to specific PPIs, making it a valuable tool for further research in this area.
In addition to its biological applications, this compound has shown interesting properties in the realm of optoelectronics. The benzodiazole moiety is known for its ability to absorb light across a wide spectrum, making it a candidate for use in advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in synthetic methodologies have enabled the precise control of the molecule's electronic properties, further enhancing its potential in these applications.
The synthesis of CAS No 521169-43-7 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the piperidine ring through ring-closing metathesis and the introduction of the dioxaindane substituent via nucleophilic substitution. These steps require meticulous control over reaction conditions to ensure high yields and purity of the final product.
From an environmental perspective, researchers have also investigated the degradation pathways of this compound under various conditions. Understanding how this molecule breaks down is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use. Initial findings suggest that the compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments.
In conclusion, CAS No 521169-43-7 represents a fascinating example of how complex organic molecules can bridge multiple disciplines within chemistry and biology. Its unique structure, coupled with cutting-edge research findings, positions it as a promising candidate for future applications in drug development and materials science. As ongoing studies continue to unravel its full potential, this compound is likely to play an increasingly important role in advancing both academic research and industrial innovation.
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